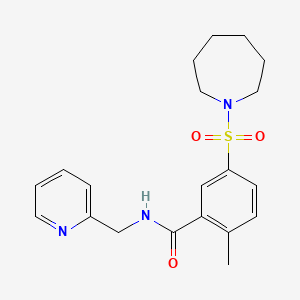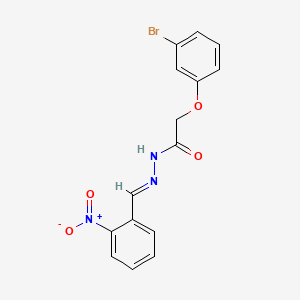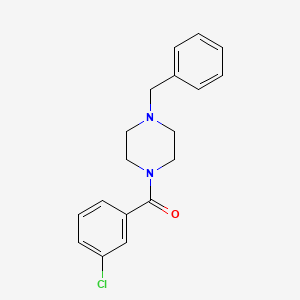![molecular formula C20H32N2O2 B5609113 [1-(3-morpholin-4-ylbenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5609113.png)
[1-(3-morpholin-4-ylbenzyl)-3-propylpiperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "[1-(3-morpholin-4-ylbenzyl)-3-propylpiperidin-3-yl]methanol" involves various chemical processes, including condensation, amination, and cyclization. For instance, one synthesis pathway involves the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Zhi-hua Tang & W. Fu, 2018). Another synthesis method involves the practical synthesis of chiral 2-Morpholine derivatives, indicating complex synthetic routes to achieve the desired chiral centers and structural frameworks (M. Kopach et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by X-ray diffraction studies, revealing intricate molecular geometries. For example, the structure of a related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated distinct inhibition on the proliferation of various cancer cell lines, indicating the significance of structural analysis in understanding biological activity (Zhi-hua Tang & W. Fu, 2018).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives often involve nucleophilic addition, Grignard reactions, and aminomethylation. These reactions are pivotal in modifying the chemical structure for various applications, including the development of biologically active compounds. The Grignard reaction, in particular, has been used to introduce new functional groups into the molecule, demonstrating the compound's versatility in synthetic chemistry (M. Kopach et al., 2009).
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through methods like X-ray diffraction and solubility tests. For example, the crystal structure analysis of related compounds provides insights into the molecular conformation and potential intermolecular interactions, which can influence solubility and other physical properties (S. Prasad et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The study and development of new morpholine derivatives is an active area of research, with potential applications in pharmaceuticals and agrochemicals . Future work may involve the synthesis of new derivatives, the study of their biological activity, and the development of more efficient synthetic methods .
特性
IUPAC Name |
[1-[(3-morpholin-4-ylphenyl)methyl]-3-propylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-2-7-20(17-23)8-4-9-21(16-20)15-18-5-3-6-19(14-18)22-10-12-24-13-11-22/h3,5-6,14,23H,2,4,7-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHPCOFYOJZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)CC2=CC(=CC=C2)N3CCOCC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dichlorobenzo[cd]indol-2(1H)-one](/img/structure/B5609037.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5609042.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5609051.png)
![N'-(3-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5609058.png)


![4-fluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5609098.png)
![methyl 3-({4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)azepane-1-carboxylate](/img/structure/B5609101.png)
![2-(2,4-difluorophenoxy)-N-[1-(2-thienylmethyl)-3-piperidinyl]acetamide](/img/structure/B5609108.png)

![4-(4-methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5609129.png)


